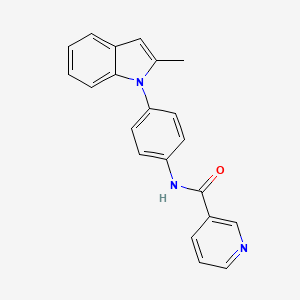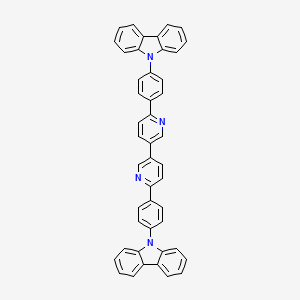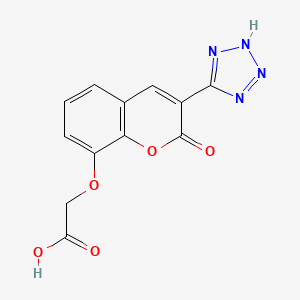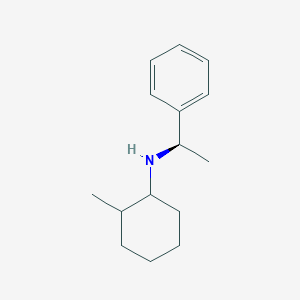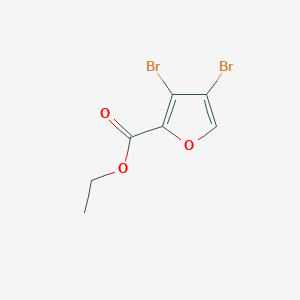
5-methyl-pyrazin-2-carboxamide-4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-methyl-pyrazin-2-carboxamide-4-oxide: is a chemical compound with the molecular formula C6H7N3O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a carboxamide group and a methyl group attached to the pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-pyrazin-2-carboxamide-4-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoacetamide with methylglyoxal in the presence of a base, followed by cyclization to form the pyrazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The pyrazine ring can undergo substitution reactions, where various substituents can replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: 5-methyl-pyrazin-2-carboxamide-4-oxide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .
Medicine: The compound is being investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
作用機序
The mechanism of action of 5-methyl-pyrazin-2-carboxamide-4-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
類似化合物との比較
Methyl 4-oxo-4,5-dihydropyrazolo [1,5-a]-pyrazine-7-carboxylates: These compounds share a similar pyrazine core but differ in the substituents attached to the ring.
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound has a similar structure but includes a phenyl group and a furan ring.
Uniqueness: 5-methyl-pyrazin-2-carboxamide-4-oxide is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
51037-25-3 |
|---|---|
分子式 |
C6H7N3O2 |
分子量 |
153.14 g/mol |
IUPAC名 |
5-methyl-4-oxidopyrazin-4-ium-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-8-5(6(7)10)3-9(4)11/h2-3H,1H3,(H2,7,10) |
InChIキー |
BTYKRSQVJNDFFF-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
